molecular formula C10H7F2N3O B582727 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 CAS No. 1124197-63-2

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2

Cat. No.: B582727
CAS No.: 1124197-63-2
M. Wt: 225.195
InChI Key: XCHRPVARHBCFMJ-APZFVMQVSA-N
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Description

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 is a specialized chemical compound featuring a core structure that combines a triazole ring and a difluorinated acetophenone group. This compound is often used as a biochemical reagent and has applications in various fields, including life sciences and pharmaceuticals .

Mechanism of Action

Target of Action

The primary targets of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 are fungi, particularly Candida albicans and Candida parapsilosis . These fungi are common pathogens that can cause infections in humans.

Mode of Action

The triazole component of the compound is known to act as a coordinating ligand, binding to various metals and forming coordination complexes . This interaction could potentially disrupt the normal functioning of the fungi, leading to their death.

Result of Action

The result of the compound’s action is the inhibition of fungal growth, particularly of Candida albicans and Candida parapsilosis . This makes it potentially useful as an antifungal agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 typically involves the reaction of 2,4-difluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 is unique due to its specific structural features, which make it a versatile building block for various applications. Its difluorinated acetophenone group and triazole ring confer unique chemical properties that are not found in other similar compounds .

Properties

IUPAC Name

2,2-dideuterio-1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHRPVARHBCFMJ-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)C1=C(C=C(C=C1)F)F)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124197-63-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124197-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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